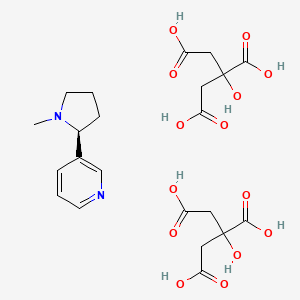
(S)-Nicotine dicitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Nicotine dicitrate is a chemical compound derived from nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and industry. The (S)-enantiomer of nicotine is known for its higher affinity for nicotinic acetylcholine receptors, making this compound a valuable compound for research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nicotine dicitrate typically involves the reaction of (S)-nicotine with citric acid. The process begins with the extraction of (S)-nicotine from tobacco leaves, followed by its purification. The purified (S)-nicotine is then reacted with citric acid under controlled conditions to form this compound. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the complete formation of the dicitrate salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The tobacco leaves are processed to extract nicotine, which is then subjected to enantiomeric separation to obtain the (S)-enantiomer. This (S)-nicotine is then reacted with citric acid in large reactors, followed by crystallization and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Nicotine dicitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of (S)-nicotine to its corresponding N-oxide.
Reduction: Reduction reactions can convert (S)-nicotine to dihydronicotine.
Substitution: Substitution reactions can occur at the pyridine ring of nicotine, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nicotine N-oxide
Reduction: Dihydronicotine
Substitution: Halogenated nicotine derivatives
Aplicaciones Científicas De Investigación
(S)-Nicotine dicitrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors, which are important in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of nicotine replacement therapies and other pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of (S)-Nicotine dicitrate involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. Upon binding to these receptors, (S)-nicotine induces a conformational change that leads to the opening of ion channels, allowing the influx of sodium ions. This results in the depolarization of the neuron and the subsequent release of neurotransmitters such as dopamine. The activation of nAChRs by (S)-nicotine is associated with its stimulant and addictive properties.
Comparación Con Compuestos Similares
®-Nicotine: The ®-enantiomer of nicotine, which has a lower affinity for nAChRs compared to the (S)-enantiomer.
Nicotine N-oxide: An oxidized form of nicotine with different pharmacological properties.
Dihydronicotine: A reduced form of nicotine with altered biological activity.
Uniqueness of (S)-Nicotine Dicitrate: this compound is unique due to its high affinity for nicotinic acetylcholine receptors, making it a valuable tool for studying the pharmacology of nicotine and its effects on the nervous system. Its specific interaction with nAChRs also makes it a potential candidate for therapeutic applications in neurodegenerative diseases.
Propiedades
Número CAS |
88660-51-9 |
|---|---|
Fórmula molecular |
C22H30N2O14 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C6H8O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1 |
Clave InChI |
RLNVFOZAFUJKJH-XRIOVQLTSA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


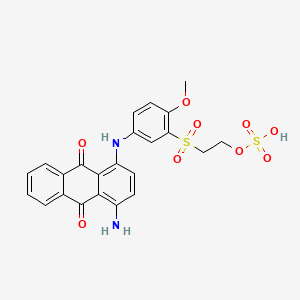
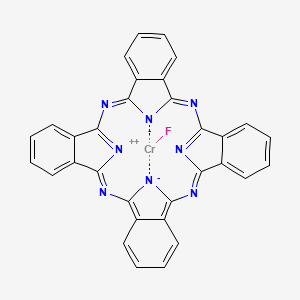
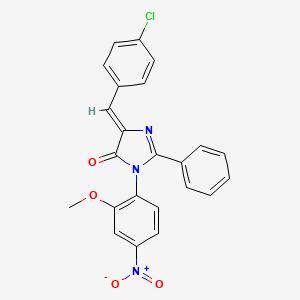
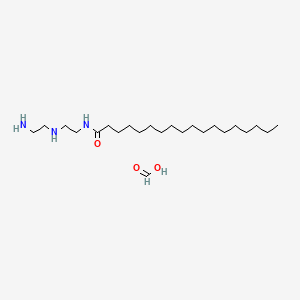
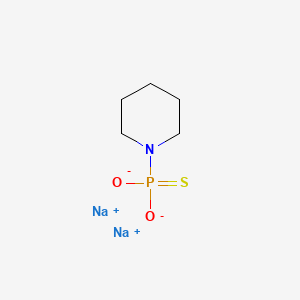
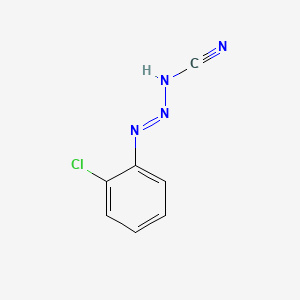

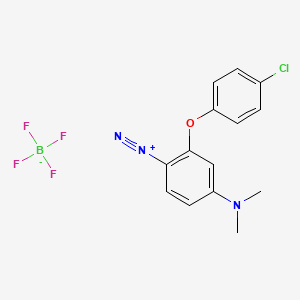


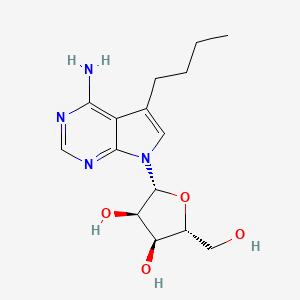
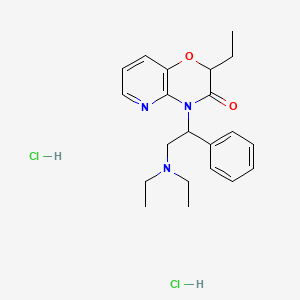
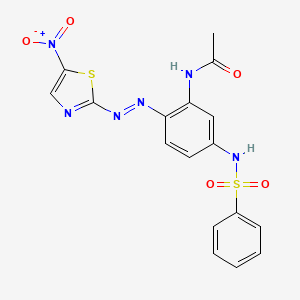
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
